REACTION_CXSMILES
|
C([O:8][C:9]1[CH:18]=[C:17]2[C:12]([CH:13]=[CH:14][C:15]([C:19]([OH:24])([CH2:22][CH3:23])[CH2:20][CH3:21])=[CH:16]2)=[CH:11][CH:10]=1)C1C=CC=CC=1.[H][H]>CCO>[CH2:20]([C:19]([C:15]1[CH:16]=[C:17]2[C:12]([CH:11]=[CH:10][C:9]([OH:8])=[CH:18]2)=[CH:13][CH:14]=1)([OH:24])[CH2:22][CH3:23])[CH3:21]
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Name
|
|
Quantity
|
1.45 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C2C=CC(=CC2=C1)C(CC)(CC)O
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Name
|
Pd Al2CO3
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Quantity
|
0.044 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
725 mL
|
Type
|
solvent
|
Smiles
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CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
ADDITION
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Details
|
Treat
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Type
|
CUSTOM
|
Details
|
Remove the catalyst
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Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
CONCENTRATION
|
Details
|
concentrate the filtrate
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(CC)(O)C1=CC=C2C=CC(=CC2=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.98 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 93.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |